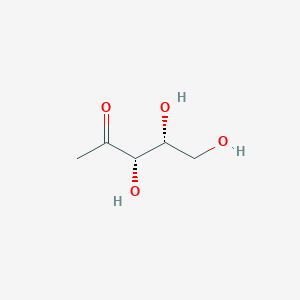

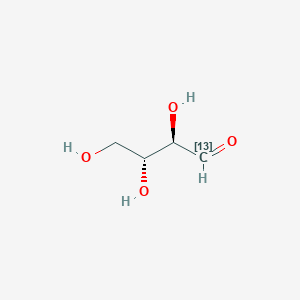

D-Erythrose-1-13C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

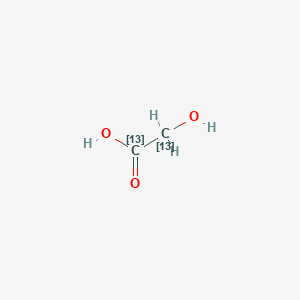

D-Erythrose-1-13C: is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the first carbon position of D-erythrose. This compound is often used in scientific research, particularly in studies involving metabolic pathways and molecular dynamics. As a solution in water, it is commonly utilized in various biochemical and physiological experiments.

Mechanism of Action

Target of Action

D-Erythrose-1-13C is a stable isotope-labeled compound . It is primarily used as a tracer in drug development processes . The primary targets of this compound are the drug molecules into which it is incorporated .

Mode of Action

This compound interacts with its targets (drug molecules) by being incorporated into them . This incorporation is largely used for quantitation during the drug development process .

Biochemical Pathways

The use of this compound enables site-selective labeling of proteins, particularly in amino-acid side chains . This labeling is achieved by using site-selectively 13C-enriched erythrose as a precursor for 13C labeled aromatic side chains . This approach results in more selective labeling, especially for certain positions in the side chains .

Pharmacokinetics

The incorporation of stable heavy isotopes like this compound into drug molecules can affect the pharmacokinetic and metabolic profiles of the drugs . This process, known as deuteration, has gained attention due to its potential impact on drug development .

Result of Action

The result of the action of this compound is the enhanced ability to study protein dynamics at atomic resolution . The site-selective labeling enabled by this compound makes it possible to study specific local processes like ring-flips, proton-transfer, or tautomerization .

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, the efficiency of its incorporation into drug molecules can be affected by factors such as the concentration of the solution and the conditions of the drug development process .

Biochemical Analysis

Biochemical Properties

D-Erythrose-1-13C plays a significant role in biochemical reactions. It is used as a precursor for ^13C labeled aromatic side chains in proteins . This allows for site-selective labeling of proteins, which is crucial for studying protein dynamics at an atomic resolution . The compound interacts with various enzymes and proteins, and the nature of these interactions is largely dependent on the specific biochemical context.

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by enabling the study of specific local processes like ring-flips, proton-transfer, or tautomerization in proteins . Its impact on cell signaling pathways, gene expression, and cellular metabolism is primarily observed through its use in research and the insights gained from such studies.

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with biomolecules. It is used for site-selective labeling of proteins, which allows for the study of protein dynamics . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

For instance, D-Erythrose has been shown to have antitumor activity in a colon cancer model .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is used as a precursor for ^13C labeled aromatic side chains in proteins . This allows for the study of metabolic flux and metabolite levels in these pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Erythrose-1-13C can be synthesized from D-glucose through a selective oxidation process. The process involves the oxidation of D-glucose with lead tetraacetate, which selectively degrades D-glucose to di-O-formyl-D-erythrose. The ester groups are then hydrolyzed to yield D-erythrose .

Industrial Production Methods: The industrial production of this compound typically involves the use of isotope-labeled precursors. The process is carefully controlled to ensure the incorporation of the carbon-13 isotope at the desired position. The production involves multiple steps, including the synthesis of labeled glucose and its subsequent conversion to D-erythrose through chemical reactions.

Chemical Reactions Analysis

Types of Reactions: D-Erythrose-1-13C undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form D-erythrose-4-phosphate.

Reduction: It can be reduced to form erythritol.

Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include sodium periodate and lead tetraacetate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.

Major Products:

Oxidation: D-erythrose-4-phosphate.

Reduction: Erythritol.

Substitution: Various substituted erythrose derivatives.

Scientific Research Applications

Chemistry: D-Erythrose-1-13C is used in studies involving carbon metabolism and isotope tracing. It helps in understanding the metabolic pathways and the fate of carbon atoms in biochemical reactions .

Biology: In biological research, it is used to study the dynamics of proteins and nucleic acids. The incorporation of the carbon-13 isotope allows for detailed NMR spectroscopy studies, providing insights into molecular structures and interactions .

Medicine: this compound is used in medical research to study metabolic disorders and the effects of various drugs on metabolic pathways. It helps in tracing the metabolic fate of drugs and their metabolites .

Industry: In the industrial sector, it is used in the production of labeled compounds for research and development. It is also used in the synthesis of complex molecules for pharmaceutical applications .

Comparison with Similar Compounds

D-Glucose-1-13C: Similar to D-Erythrose-1-13C but with the carbon-13 isotope at the first carbon position of glucose.

D-Ribose-1-13C: A pentose sugar with the carbon-13 isotope at the first carbon position.

D-Threose-1-13C: An epimer of D-erythrose with the carbon-13 isotope at the first carbon position.

Uniqueness: this compound is unique due to its specific labeling at the first carbon position, making it particularly useful for studies involving tetrose sugars. Its smaller size compared to glucose and ribose allows for more precise studies of metabolic pathways and molecular interactions .

Properties

IUPAC Name |

(2R,3R)-2,3,4-trihydroxy(113C)butanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1/i1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBSYETUWUMLBZ-MMMSSWCQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([13CH]=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.